Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate
Overview
Description
Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate, also known as ECN, is an organic compound with a wide range of applications in scientific research and industrial processes. ECN is a nitrobenzoate ester of a cyanobiphenyl amine, and it has been used in a variety of studies involving biochemical and physiological effects.
Scientific Research Applications
Synthesis Technologies and Processes
Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate has been extensively researched for its synthesis methods. One study optimized the synthesis technology using this compound as the starting material, hydrazine hydrate as the reducing agent, and Pb/C as a catalyst. The process achieved a high yield of 92.0%, indicating its potential for industrial production due to its stability, simplicity, and efficiency (Fang Qiao-yun, 2012).
Analysis of Impurities
Research into the impurities present in this compound has been conducted using LC-MS^n. This study provided insight into the structural assignment of these impurities and discussed their formation, contributing to the understanding of the compound's purity and synthesis process (Yao Jun-hua, 2007).
Application in Synthesis of Other Compounds
This chemical has been used as a starting material in the synthesis of various pharmaceuticals, such as Dabigatran Etexilate, a medication used for blood clots prevention. The synthesis processes explored in different studies offer insights into the versatility and utility of this compound in producing medically significant compounds (Cheng Huansheng, 2013), (Chen Guohua, 2013), (Qi Ya-juan, 2012).
Anti-Cancer Activity
A study explored a new heterocyclic compound synthesized using 4-(methylamino)-3-nitrobenzoic acid (a derivative of this compound) as a starting material. This compound showed potential in vitro anti-cancer activity against human gastric cancer cell lines, highlighting its significance in cancer research (L.-Z. Liu et al., 2019).
properties
IUPAC Name |
ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPMKOFPDCKNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475918 | |
Record name | Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136285-67-1 | |
Record name | Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136285-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of impurities were identified in the synthesis of Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate, and how were they characterized?
A1: The research paper ["Determination of Impurities in Ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino]-3-nitrobenzoate by LC-MS~n"] focuses on identifying and characterizing impurities present in this compound. The study employed LC-MSn, utilizing an electrospray ionization source and an ion trap mass analyzer to detect and elucidate the structure of these impurities. The researchers also discussed the potential formation mechanisms of these impurities. While the specific impurities and their characterization data are not provided in the abstract, the paper highlights the importance of impurity profiling in pharmaceutical synthesis. Understanding the nature and formation of impurities is crucial for optimizing synthetic routes and ensuring the quality and safety of the final drug product.
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